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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

Application Notes:
1. Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.

During its synthesis and storage, impurities can arise, which may affect the efficacy and safety

of the drug product. Therefore, it is crucial to have a validated analytical method to detect and

quantify these impurities. This application note describes a stability-indicating High-

Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and

its process-related and degradation impurities. The method is validated according to the

International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

2. Analytical Method

A gradient reverse-phase HPLC method was developed and validated for the simultaneous

determination of Sofosbuvir and its impurities.
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Parameter Condition

Column
C18 column (e.g., Agilent Eclipse XDB-C18, 4.6

x 250 mm, 5 µm)[5][6]

Mobile Phase A 0.1% Trifluoroacetic acid in water[5][6]

Mobile Phase B Acetonitrile[5][6]

Gradient Elution
Optimized to separate Sofosbuvir from all

known impurities and degradation products.

Flow Rate 1.0 mL/min[7]

Column Temperature Ambient or controlled at 25 °C

Detection Wavelength 260 nm[5][8]

Injection Volume 10 µL

Diluent Water:Acetonitrile (50:50, v/v)[6]

3. Forced Degradation Studies

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-

indicating nature of the analytical method.[7][9][10][11] The drug substance was subjected to

stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and

photolytic stress.

Summary of Forced Degradation Results:

Stress Condition Observations

Acid Hydrolysis (0.1N HCl) Significant degradation observed.[7]

Alkaline Hydrolysis (0.1N NaOH) Significant degradation observed.[7]

Oxidative (3% H2O2) Degradation observed.[7]

Thermal (60°C) No significant degradation.[7]

Photolytic (UV light) No significant degradation.[7]
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The method was able to separate the degradation products from the main peak, confirming its

stability-indicating capability.

Protocols:
1. Preparation of Solutions

Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount

of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400

µg/mL).[6]

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in

the diluent at appropriate concentrations.

Sample Solution: Accurately weigh and dissolve the drug substance or crush a tablet and

dissolve the powder in the diluent to obtain a target concentration of Sofosbuvir (e.g., 400

µg/mL).[6] Sonicate and filter the solution before injection.

2. Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following

parameters:[1][2][3][4]

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

components that may be expected to be present, such as impurities, degradation products,

and matrix components.[3][4] This is demonstrated through forced degradation studies and

by injecting a placebo solution.

Linearity: The linearity of the method is established by analyzing a series of solutions with

different concentrations of Sofosbuvir and its impurities.[4] A minimum of five concentrations

are typically used.[3][4]

Accuracy: The accuracy of the method is determined by recovery studies, where a known

amount of Sofosbuvir and its impurities are spiked into a placebo matrix.[4] The percentage

recovery is then calculated.
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Repeatability (Intra-day precision): The precision of the method is determined by injecting

six replicate preparations of the same sample solution on the same day.

Intermediate Precision (Inter-day precision): The precision of the method is determined by

analyzing the same sample on different days, by different analysts, or using different

equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Sofosbuvir

and its impurities are determined based on the standard deviation of the response and the

slope of the calibration curve.[5][6]

Robustness: The robustness of the method is evaluated by making small, deliberate

variations in the method parameters (e.g., flow rate, column temperature, mobile phase

composition) and observing the effect on the results.

System Suitability: System suitability parameters, such as theoretical plates, tailing factor,

and resolution, are monitored to ensure the performance of the chromatographic system.

Quantitative Data Summary:

Validation
Parameter

Sofosbuvir Impurity A Impurity B

Linearity Range

(µg/mL)
160 - 480[5][6] 0.5 - 7.5[8] 0.5 - 7.5[8]

Correlation Coefficient

(r²)
> 0.999[12] > 0.999 > 0.999

Accuracy (%

Recovery)
98.0 - 102.0 95.0 - 105.0 95.0 - 105.0

Precision (RSD %) < 2.0 < 5.0 < 5.0

LOD (µg/mL) 0.04[5][6] 0.1[8] 0.1[8]

LOQ (µg/mL) 0.125[5][6] 0.5[8] 0.5[8]
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Caption: Workflow for Analytical Method Validation.
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Caption: Forced Degradation Pathways of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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